![molecular formula C10H21N3 B13170149 (2-{2,6-Diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine](/img/structure/B13170149.png)
(2-{2,6-Diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-{2,6-Diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine is a chemical compound with the molecular formula C10H21N3. It features a spirocyclic structure, which includes both azetidine and pyrrolidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{2,6-Diazaspiro[34]octan-2-yl}ethyl)dimethylamine typically involves the reaction of 2,6-diazaspiro[3The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
(2-{2,6-Diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .
Scientific Research Applications
Chemistry
In chemistry, (2-{2,6-Diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology
In biological research, this compound has been explored for its potential antimicrobial properties. Studies have shown that derivatives of this compound exhibit activity against various bacterial strains .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its derivatives have shown promise in the treatment of diseases such as tuberculosis .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of (2-{2,6-Diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt bacterial cell membranes, leading to cell lysis and death. The exact molecular pathways involved are still under investigation, but it is thought to interfere with essential bacterial enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
2,6-Diazaspiro[3.4]octane: The parent compound, which lacks the ethyl and dimethylamine groups.
N,N-Dimethyl-2-(2,6-diazaspiro[3.4]octan-2-yl)ethanamine: A closely related compound with similar structural features.
Uniqueness
(2-{2,6-Diazaspiro[3.4]octan-2-yl}ethyl)dimethylamine is unique due to its spirocyclic structure combined with the presence of both secondary and tertiary amine groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H21N3 |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
2-(2,7-diazaspiro[3.4]octan-2-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C10H21N3/c1-12(2)5-6-13-8-10(9-13)3-4-11-7-10/h11H,3-9H2,1-2H3 |
InChI Key |
LANVFFOYMHSPIA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1CC2(C1)CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


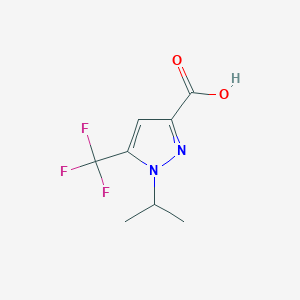
![2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B13170079.png)
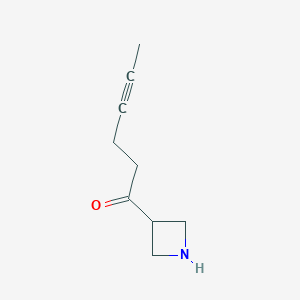

![Thieno[2,3-c]pyridin-3(2H)-one](/img/structure/B13170105.png)

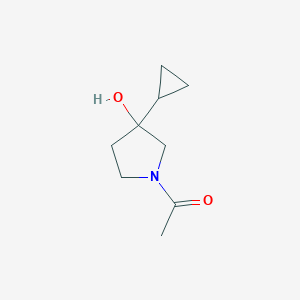

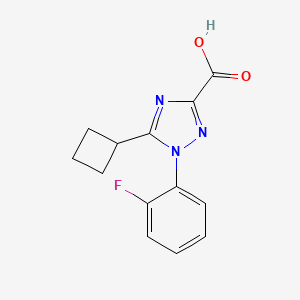
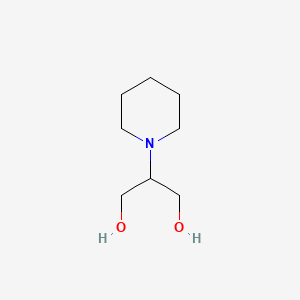
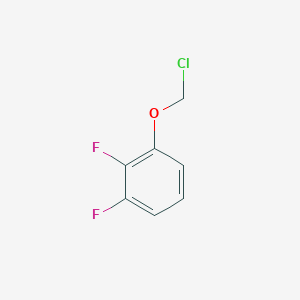
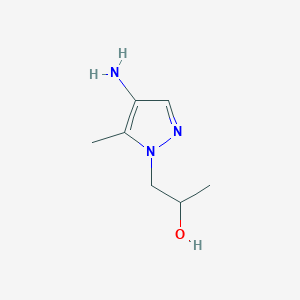
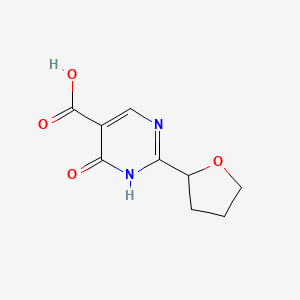
![3-[(Pyridin-2-ylmethyl)amino]propanoic acid](/img/structure/B13170167.png)
